DDRI-18

DNA Damage Response γH2AX NHEJ

DDRI-18 (DNA Damage Response Inhibitor-18) is a symmetric small molecule composed of paired benzimidazole and aniline rings. It functions as a selective inhibitor of the non-homologous end-joining (NHEJ) DNA double-strand break (DSB) repair pathway.

Molecular Formula C26H20N6
Molecular Weight 416.5 g/mol
CAS No. 4402-18-0
Cat. No. B1669918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDRI-18
CAS4402-18-0
SynonymsDDRI-18;  DDRI18;  DDRI 18
Molecular FormulaC26H20N6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N
InChIInChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32)
InChIKeyQROWVLFOWUYBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DDRI-18 (CAS 4402-18-0) as a Non-Homologous End-Joining (NHEJ) DNA Repair Inhibitor for Cancer Research


DDRI-18 (DNA Damage Response Inhibitor-18) is a symmetric small molecule composed of paired benzimidazole and aniline rings [1]. It functions as a selective inhibitor of the non-homologous end-joining (NHEJ) DNA double-strand break (DSB) repair pathway [1]. DDRI-18 does not possess intrinsic cytotoxicity at the concentrations used in its defined chemosensitization studies but has been validated to potentiate the apoptotic effects of several DNA-damaging anticancer agents, including etoposide and doxorubicin [1]. Its primary utility lies in research applications focused on modulating the DNA damage response (DDR).

Why DDRI-18 Cannot Be Assumed Interchangeable with Other NHEJ or DDR Inhibitors


Although multiple compounds are broadly classified as NHEJ or DNA Damage Response (DDR) inhibitors, their functional targets, selectivity profiles, and cellular consequences differ significantly. DDRI-18's mechanism of action remains distinct from that of other characterized NHEJ inhibitors like A12B4C3, which is a potent and specific polynucleotide kinase/phosphatase (PNKP) inhibitor , and from the broader DDR toolkit that includes CHK1 inhibitors. Unlike PNKP inhibitors that directly block a single enzymatic step in end-processing , DDRI-18 inhibits NHEJ repair and delays the resolution of multiple damage response proteins (γH2AX, ATM, BRCA1) from DNA lesions [1]. Furthermore, it is distinct from Homology-Directed Repair (HDR) inhibitors such as YU238259 . These mechanistic and pathway-specific differences translate to divergent cellular effects and, critically, non-overlapping chemosensitization profiles that preclude simple interchangeability without experimental validation.

Quantitative Performance of DDRI-18 in Modulating DNA Damage Response and Chemosensitization


DDRI-18 Significantly Delays Resolution of DNA Damage Foci

DDRI-18 treatment sustains DNA damage signaling by delaying the resolution of γH2AX foci. In a direct head-to-head comparison in U2OS cells, the presence of DDRI-18 increased the retention of etoposide-induced γH2AX foci at a later phase of the DNA damage response [1].

DNA Damage Response γH2AX NHEJ Cancer

DDRI-18 Reduces NHEJ-Mediated Plasmid Repair Efficiency

DDRI-18 directly inhibits the non-homologous end-joining (NHEJ) pathway. Using an in vivo plasmid repair assay, the percentage of cells expressing functional EGFP from a linearized plasmid was quantified as a measure of NHEJ capacity [1].

NHEJ DNA Repair GFP Reporter Functional Assay

DDRI-18 Potentiates Etoposide Cytotoxicity in U2OS Cells

DDRI-18 enhances the cytotoxic effect of the chemotherapeutic agent etoposide in a dose-dependent manner. The LD50 of etoposide is significantly reduced when cells are co-treated with DDRI-18 [1].

Chemosensitization Etoposide Cytotoxicity MTT Assay

DDRI-18 Demonstrates a Specific Drug Sensitization Profile

The chemosensitizing effect of DDRI-18 is not universal but is specific to certain classes of DNA-damaging agents. It significantly enhances the cytotoxicity of etoposide, camptothecin, doxorubicin, and bleomycin, but does not show a statistically significant effect with 5-FU or cisplatin [1].

Drug Combination Synergy Chemosensitization Cancer

DDRI-18 Induces Apoptosis in Combination with Etoposide

The enhanced cytotoxicity achieved by combining DDRI-18 with etoposide is mediated through the induction of caspase-dependent apoptosis. This is evidenced by a significant increase in Annexin V-positive cells [1].

Apoptosis Annexin V Chemosensitization Cancer

Comparative Chemosensitization in Cisplatin-Resistant Ovarian Cancer Models

In a head-to-head comparison with other DSB repair inhibitors, DDRI-18 effectively sensitizes both cisplatin-sensitive (PEA1) and cisplatin-resistant (PEA2) ovarian cancer cells to the CDDP/VP-16 combination, achieving a >2-fold sensitization [1].

Ovarian Cancer Cisplatin Resistance Chemosensitization Combination Therapy

Defined Research Application Scenarios for DDRI-18 Based on Validated Evidence


Investigating NHEJ-Mediated DNA Repair Kinetics Using Quantitative γH2AX Foci Assays

Employ DDRI-18 as a tool compound to study the kinetics of NHEJ-mediated DNA double-strand break repair. Based on evidence showing a 76.6% retention of etoposide-induced γH2AX foci at 3 hours (vs. 48.6% in controls) [1], it is suitable for time-course experiments designed to quantify the delay in damage resolution. This application is supported by dose-dependent effects in U2OS cells.

Validating NHEJ Dependence Using Functional GFP-Based Plasmid Repair Assays

Use DDRI-18 in an in vivo NHEJ reporter assay to functionally validate the pathway's role in specific genetic or cellular contexts. At 2.5 µM, DDRI-18 reduces the efficiency of NHEJ-mediated repair of a linearized plasmid from 52.0% to 25.4% [1], providing a clear, quantifiable endpoint for establishing NHEJ dependence and screening for factors that modulate this repair pathway.

Modeling Chemosensitization of Topoisomerase Inhibitors in Osteosarcoma Research

Utilize DDRI-18 as a chemosensitizer in preclinical models of osteosarcoma (e.g., U2OS cells) to enhance the efficacy of topoisomerase II inhibitors like etoposide. Quantitative data confirms a 2.9-fold to 6.5-fold reduction in the LD50 of etoposide with 2-8 µM DDRI-18 [1]. This scenario is also applicable for studying the synergistic induction of apoptosis, as demonstrated by the 78.0% Annexin V positivity upon combination treatment [1].

Studying the Overcoming of Cisplatin Resistance in Ovarian Cancer Models via NHEJ Inhibition

Employ DDRI-18 in combination with CDDP/VP-16 to investigate mechanisms for overcoming acquired cisplatin resistance in ovarian cancer. In the PEA2 cisplatin-resistant model, DDRI-18 achieved a >2-fold sensitization to the CDDP/VP-16 combination [2]. This application is specifically supported by comparative data showing DDRI-18's robust effect in both sensitive and resistant cell lines under normoxic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDRI-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.